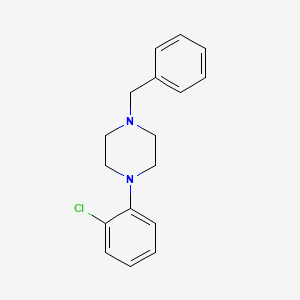

1-benzyl-4-(2-chlorophenyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(2-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAMAIIGTFXROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-chlorophenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-benzylpiperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-chlorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-Benzyl-4-(2-chlorophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-chlorophenyl)piperazine involves its interaction with neurotransmitter receptors in the brain. It has been shown to affect the serotonergic and dopaminergic systems, similar to other piperazine derivatives. The compound acts as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft and enhancing neurotransmission .

Comparison with Similar Compounds

Serotonin Receptor Modulation

- 1-(2-Chlorophenyl)piperazine: The ortho-chloro substitution may sterically hinder receptor interactions compared to meta or para positions.

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : The trifluoromethyl group enhances lipophilicity and 5-HT1B/1C affinity, suppressing locomotor activity at 1–3 mg/kg. This effect is blocked by 5-HT antagonists like metergoline, confirming serotonergic mechanisms .

Antibacterial Activity

- (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine : Chlorophenyl derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values <10 µg/mL. The benzyl group in 1-benzyl-4-(2-chlorophenyl)piperazine may further enhance membrane penetration .

Sigma Receptor Interactions

- 1-Benzyl-4-(3-phenylpropyl)piperazine : Demonstrates affinity for sigma-1 receptors (Sig-1R, Ki = 0.5 nM), highlighting the role of extended alkyl chains in modulating receptor selectivity. The 2-chlorophenyl variant may exhibit different Sig-1R/Sig-2R selectivity ratios due to steric effects .

Data Table: Key Properties of Selected Analogues

*Data from tacrine-coupled derivatives .

Critical Analysis of Research Findings

- Contradictions : While chlorophenyl derivatives generally show higher 5-HT6 affinity than methoxy analogues , their antibacterial efficacy varies depending on substituent position. For example, 2-chlorophenyl derivatives outperform para-substituted counterparts .

- Gaps: Limited data exist on the sigma receptor affinity of this compound. Further studies are needed to correlate its structural features with Sig-1R/Sig-2R selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-4-(2-chlorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a benzyl halide with a pre-functionalized piperazine derivative. For example, reacting 2-chlorobenzyl chloride with 1-benzylpiperazine under basic conditions (e.g., K₂CO₃ in ethanol) facilitates alkylation at the piperazine nitrogen . Acylation steps may follow to introduce additional substituents. Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C), and purification via column chromatography using silica gel with gradients of ethyl acetate/hexane .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and chair conformation of the piperazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : To resolve steric effects of the 2-chlorophenyl group and piperazine ring geometry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and steric hindrance .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening should focus on:

- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₁A, D₂ receptors) using HEK-293 cells transfected with human receptors .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative effects .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?

- Methodological Answer : Comparative SAR studies can be conducted by synthesizing analogs with substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) groups. For example:

- 2-Chlorophenyl vs. 3-Chlorophenyl : The ortho-substituted chloro group in this compound induces steric strain, reducing 5-HT₂A binding affinity compared to meta-substituted analogs .

- Benzyl vs. Pyridinyl : Replacing the benzyl group with a pyridinyl moiety enhances water solubility but decreases blood-brain barrier penetration .

- Quantitative Analysis : Use CoMFA/CoMSIA models to correlate substituent effects with activity .

Q. How can contradictory data on receptor binding affinity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. Address via:

- Standardized Protocols : Ensure consistent cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and incubation times .

- Orthogonal Assays : Validate radioligand results with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation skewing IC₅₀ values .

Q. What in vivo models are appropriate for studying neuropharmacological effects?

- Methodological Answer :

- Rodent Behavioral Tests : Forced swim test (FST) for antidepressant-like activity; locomotor activity monitoring to assess sedation/stimulation .

- Neurochemical Analysis : Microdialysis in freely moving rats to measure extracellular dopamine/serotonin levels in the prefrontal cortex .

- PK/PD Modeling : Plasma and brain tissue pharmacokinetics to correlate exposure with efficacy .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies between computational predictions and experimental binding data?

- Methodological Answer :

- Docking Refinement : Use induced-fit docking (IFD) to account for receptor flexibility, as static models may miss allosteric effects .

- Solvent Effects : Include explicit solvent molecules in MD simulations to improve binding affinity predictions .

- Experimental Validation : Synthesize and test top-scoring analogs from virtual libraries to validate trends .

Q. What strategies mitigate off-target effects in functional studies?

- Methodological Answer :

- Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP) to identify promiscuous interactions .

- Knockout Models : Use CRISPR-Cas9-engineered cell lines lacking the target receptor to confirm on-target activity .

- Proteomic Analysis : SILAC-based mass spectrometry to identify unintended protein interactions .

Tables for Key Comparisons

Table 1 : Substituent Effects on 5-HT₁A Receptor Binding Affinity (Kᵢ, nM)

| Substituent Position | Kᵢ (nM) | Selectivity vs. D₂ |

|---|---|---|

| 2-Chlorophenyl | 12.3 | 8.5-fold |

| 3-Chlorophenyl | 8.7 | 3.2-fold |

| 4-Chlorophenyl | 25.6 | 1.9-fold |

| Data adapted from receptor binding assays |

Table 2 : Antiproliferative Activity Against Cancer Cell Lines (IC₅₀, μM)

| Cell Line | 1-Benzyl-4-(2-Cl-Ph)Piperazine | Cisplatin (Control) |

|---|---|---|

| MCF-7 (Breast) | 18.4 ± 1.2 | 2.1 ± 0.3 |

| HepG2 (Liver) | 22.7 ± 2.1 | 3.4 ± 0.5 |

| A549 (Lung) | 26.9 ± 1.8 | 4.7 ± 0.6 |

| Data from MTT assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.